Acetyl hexapeptide-1
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Overview
Description
Acetyl hexapeptide-1, also known as this compound, is a biomimetic peptide derived from the alpha-Melanocyte-Stimulating Hormone (α-MSH). This compound is known for its ability to stimulate melanin synthesis, which induces skin pigmentation. It is widely used in the cosmetic industry for its anti-aging and photo-protective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyl hexapeptide-1 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. The synthesis of this compound involves the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group is removed to expose the reactive amine group.
Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of this compound follows the same principles as SPPS but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Acetyl hexapeptide-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds, which can affect its stability and activity.
Reduction: Reduction reactions can break disulfide bonds, restoring the peptide to its reduced form.
Substitution: This compound can undergo substitution reactions where specific amino acids are replaced with others to modify its properties
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Amino acid derivatives, coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate)
Major Products Formed
The major products formed from these reactions include modified peptides with altered stability, activity, and bioavailability. These modifications can enhance the peptide’s effectiveness in various applications .
Scientific Research Applications
Acetyl hexapeptide-1 has a wide range of scientific research applications:
Cosmetics: Used in anti-aging creams, sunscreens, and hair care products to stimulate melanin production and protect against UV damage
Medicine: Investigated for its potential in treating conditions like vitiligo and other pigmentation disorders
Biology: Used in studies related to melanogenesis and skin biology
Industry: Employed in the development of new cosmetic formulations and skin care products
Mechanism of Action
Acetyl hexapeptide-1 exerts its effects by mimicking the activity of α-MSH. It binds to the melanocortin 1 receptor (MC1-R) on melanocytes, stimulating the production of melanin. This process involves the activation of adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates and activates the microphthalmia-associated transcription factor (MITF). MITF promotes the expression of genes involved in melanin synthesis, resulting in increased pigmentation .
Comparison with Similar Compounds
Acetyl hexapeptide-1 is often compared with other peptides like:
Palmitoyl Tripeptide-1: Known for its anti-aging properties but does not stimulate melanin production.
Palmitoyl Pentapeptide-4: Another anti-aging peptide with no effect on melanin synthesis.
Copper Tripeptide-1: Promotes wound healing and has anti-inflammatory properties but lacks the melanogenic activity of this compound .
This compound’s unique ability to stimulate melanin production and provide photo-protection sets it apart from these similar compounds, making it a valuable ingredient in cosmetic and dermatological applications .
Properties
IUPAC Name |
(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]hexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H59N13O7/c1-4-5-15-32(52-26(3)57)39(60)51-25(2)38(59)55-36(21-29-23-47-24-50-29)42(63)56-35(19-27-12-7-6-8-13-27)41(62)53-33(17-11-18-48-43(45)46)40(61)54-34(37(44)58)20-28-22-49-31-16-10-9-14-30(28)31/h6-10,12-14,16,22-25,32-36,49H,4-5,11,15,17-21H2,1-3H3,(H2,44,58)(H,47,50)(H,51,60)(H,52,57)(H,53,62)(H,54,61)(H,55,59)(H,56,63)(H4,45,46,48)/t25-,32-,33-,34-,35+,36-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIQUSRULDNCKM-IFSWANACSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H59N13O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
870.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
448744-47-6 |
Source
|
Record name | Acetyl hexapeptide-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448744476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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